REACTION_CXSMILES
|
N[C:2]1[C:3]([I:21])=[C:4]([C:9]([I:20])=[C:10]([N:13](CCO)C(=O)C)[C:11]=1[I:12])[C:5]([NH:7][CH3:8])=[O:6].[Cl-].O.C[C:25]([N:27](C)[CH3:28])=[O:26]>>[NH2:13][C:10]1[C:9]([I:20])=[C:4]([C:5]([NH:7][CH3:8])=[O:6])[C:3]([I:21])=[C:2]([C:11]=1[I:12])[C:25]([NH:27][CH3:28])=[O:26]
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Name
|
3-amino-5-[N-(2-hydroxyethyl)acetamido]-2,4,6-triiodo-N-methylbenzamide
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Quantity
|
50.32 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)NC)C(=C(C1I)N(C(C)=O)CCO)I)I
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Name
|
|
Quantity
|
252 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
680 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
510 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for six days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with chloroform (3×340 ml.)
|
Type
|
WASH
|
Details
|
The combined chloroform extracts were washed with 5% aqueous bicarbonate (2×340 ml.) and water (340 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |